![molecular formula C7H3BrF3N3OS B13907324 6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13907324.png)
6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the thiadiazolo[3,2-a]pyrimidine core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves a multicomponent reaction. One common method involves the use of vanadium oxide loaded on fluorapatite as a catalyst. The reaction is carried out in ethanol solvent at room temperature, resulting in high yields of the desired product . The advantages of this method include rapid synthesis, mild reaction conditions, and eco-friendliness.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of green synthesis principles and efficient catalysts, such as vanadium oxide on fluorapatite, can be adapted for large-scale production. These methods offer benefits such as high yields, reusability of catalysts, and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions for these reactions depend on the desired transformation and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications, including:
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: The compound and its derivatives have shown potential as anticancer agents, antimicrobial agents, and enzyme inhibitors
Wirkmechanismus
The mechanism of action of 6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s bioactive profile is attributed to its ability to form hydrogen bonds and interact with different target receptors. This interaction can disrupt processes related to DNA replication, making it effective against bacterial and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit a wide range of pharmacological activities.
1,3,4-Thiadiazole Derivatives: These compounds are known for their therapeutic potential, including anticancer and antimicrobial activities.
Uniqueness
6-BROMO-2-METHYL-7-(TRIFLUOROMETHYL)-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE is unique due to the presence of the bromine, methyl, and trifluoromethyl groups, which contribute to its distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H3BrF3N3OS |
|---|---|
Molekulargewicht |
314.08 g/mol |
IUPAC-Name |
6-bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H3BrF3N3OS/c1-2-13-14-5(15)3(8)4(7(9,10)11)12-6(14)16-2/h1H3 |
InChI-Schlüssel |
SQWGZXSOMHSZRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=O)C(=C(N=C2S1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride](/img/structure/B13907262.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13907277.png)






![4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13907338.png)


